molecular formula C8H11N3O B581814 5-Amino-N-ethylpyridine-2-carboxamide CAS No. 1536219-93-8

5-Amino-N-ethylpyridine-2-carboxamide

Cat. No.: B581814
CAS No.: 1536219-93-8
M. Wt: 165.196
InChI Key: YSWLQMVAVWGBGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-N-ethylpyridine-2-carboxamide is a versatile small molecule with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol It is characterized by the presence of an amino group at the 5-position, an ethyl group attached to the nitrogen atom, and a carboxamide group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-ethylpyridine-2-carboxamide typically involves the reaction of 5-amino-2-chloropyridine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:

5-amino-2-chloropyridine+ethylamineThis compound\text{5-amino-2-chloropyridine} + \text{ethylamine} \rightarrow \text{this compound} 5-amino-2-chloropyridine+ethylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, helps in achieving the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-ethylpyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

5-Amino-N-ethylpyridine-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-N-ethylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-methylpyridine: Similar structure but with a methyl group instead of an ethyl group.

    5-Amino-2-ethylpyridine: Lacks the carboxamide group.

    5-Amino-2-carboxamidepyridine: Lacks the ethyl group.

Uniqueness

5-Amino-N-ethylpyridine-2-carboxamide is unique due to the presence of both the ethyl and carboxamide groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications.

Properties

IUPAC Name

5-amino-N-ethylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-2-10-8(12)7-4-3-6(9)5-11-7/h3-5H,2,9H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWLQMVAVWGBGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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